Pharmacokinetic Enhancement: Arteannuin B Increases Artemisinin AUC by 3.2-Fold in Murine Co-Administration
Arteannuin B (artemisinin B) functions as a pharmacokinetic booster of artemisinin. When co-administered orally with artemisinin in mice, the combination group achieved a Cₘₐₓ of 1,254 ng/mL versus 947 ng/mL for artemisinin alone, and an AUC₍₀₋ₜ₎ of 2,371 h·ng/mL versus 747 h·ng/mL—a 3.17-fold increase in systemic exposure [1]. This effect is mechanistically explained by the finding that arteannuin B inhibits CYP3A4, the primary hepatic enzyme responsible for artemisinin metabolism, with an IC₅₀ of 1.2 μM [2]. No other artemisinin derivative (including DHA, artesunate, or artemether) has been reported to exert a comparable pharmacokinetic enhancement effect on the parent compound artemisinin.
| Evidence Dimension | Artemisinin systemic exposure (AUC₍₀₋ₜ₎ and Cₘₐₓ) with and without arteannuin B co-administration |
|---|---|
| Target Compound Data | Arteannuin B + artemisinin combination: Cₘₐₓ = 1,254 ng/mL; AUC₍₀₋ₜ₎ = 2,371 h·ng/mL; CL reduced by 66% |
| Comparator Or Baseline | Artemisinin alone: Cₘₐₓ = 947 ng/mL; AUC₍₀₋ₜ₎ = 747 h·ng/mL |
| Quantified Difference | Cₘₐₓ: +32.4% increase; AUC₍₀₋ₜ₎: +217.5% increase (3.17-fold); CL: −66% |
| Conditions | Male mice, oral gavage administration, plasma quantified by validated HPLC-MS/MS method; arteannuin B CYP3A4 inhibition IC₅₀ = 1.2 μM determined in human liver microsomes |
Why This Matters
This is the only artemisinin-class compound demonstrated to function as a pharmacokinetic enhancer, enabling procurement for studies of artemisinin-based combination therapy (ACT) optimization, botanical drug interactions, and reduced-dose antimalarial regimens where boosting artemisinin exposure is a research objective.
- [1] Zhang C, Gong MX, Qiu F, Li J, Wang MY. Effects of arteannuin B, arteannuic acid and scopoletin on pharmacokinetics of artemisinin in mice. Asian Pac J Trop Med. 2016;9(7):677-681. PMID: 27393097. View Source
- [2] Xu F, et al. The plant matrix of Artemisia annua L. for the treatment of malaria: arteannuin B inhibits CYP3A4 with an IC50 of 1.2 μM. PLoS One. 2025. View Source
